The Origin of Digoxigenin Bisdigitoxoside: An In-depth Technical Guide
The Origin of Digoxigenin Bisdigitoxoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin of Digoxigenin (B1670575) bisdigitoxoside, a cardiac glycoside of significant interest in biomedical research and drug development. The guide details its natural origins in plants of the Digitalis genus, its formation as a primary metabolite of digoxin (B3395198), and methods for its isolation and characterization. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to serve as a valuable resource for professionals in the field.
Introduction
Digoxigenin bisdigitoxoside is a cardenolide, a type of steroid, that plays a crucial role as a metabolite of the well-known cardiac drug, digoxin. Its structure consists of the aglycone digoxigenin linked to two digitoxose (B191001) sugar molecules. Understanding the origin of this compound is fundamental for its application in research, particularly in the development of immunoassays and as a labeled probe in molecular biology. This guide explores its biosynthetic roots in Digitalis plants and its formation through the metabolic breakdown of digoxin.
Natural Occurrence and Biosynthesis
The primary natural source of the precursor to Digoxigenin bisdigitoxoside is the foxglove plant, specifically Digitalis lanata and Digitalis purpurea[1][2]. These plants synthesize a variety of cardiac glycosides, with digoxin being a prominent secondary glycoside. Digoxigenin bisdigitoxoside itself is found in smaller quantities in the plant and is primarily formed during the extraction process or through metabolic conversion.
The biosynthesis of cardiac glycosides in Digitalis is a complex process originating from cholesterol. Key enzymes involved in this pathway include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR), which are crucial for the formation of the steroid nucleus[3][4][5].
Biosynthetic Pathway of Digoxigenin
The following diagram illustrates the simplified biosynthetic pathway leading to the formation of the aglycone, digoxigenin.
Caption: Simplified biosynthetic pathway of digoxigenin from cholesterol in Digitalis species.
Formation from Digoxin
Digoxigenin bisdigitoxoside is most significantly derived from the partial hydrolysis of digoxin. Digoxin consists of a digoxigenin core attached to three digitoxose sugar units. The removal of one of these sugar molecules results in the formation of Digoxigenin bisdigitoxoside. This process can occur through two primary mechanisms: enzymatic hydrolysis and acid-catalyzed hydrolysis.
Enzymatic Hydrolysis
During the processing of Digitalis leaves, endogenous enzymes can cleave the terminal glucose and acetyl groups from the primary glycoside lanatoside (B1674450) C to form digoxin. Further enzymatic activity can then lead to the stepwise removal of the digitoxose sugars, yielding Digoxigenin bisdigitoxoside. Plant cell cultures of Digitalis have also been utilized for the biotransformation of cardiac glycosides[6][7].
Acid Hydrolysis
Digoxin is susceptible to acid-catalyzed hydrolysis, a process that can occur in the stomach following oral administration of digoxin or under controlled laboratory conditions. The rate of this hydrolysis is dependent on pH, temperature, and time[8][9][10][11][12]. At a low pH, the glycosidic bonds are cleaved, leading to the sequential removal of the digitoxose units.
Experimental Protocols
Extraction of Cardiac Glycosides from Digitalis lanata
This protocol outlines a general procedure for the extraction of a mixture of cardiac glycosides from dried Digitalis lanata leaves.
Materials:
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Dried and powdered Digitalis lanata leaves
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70% (v/v) aqueous methanol (B129727)
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Solid-phase extraction (SPE) C18 cartridges
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Methanol
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Water
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Rotary evaporator
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Ultrasonic bath
Procedure:
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Weigh 1 gram of dried, powdered Digitalis lanata leaves.
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Add 20 mL of 70% aqueous methanol to the plant material.
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Sonicate the mixture for 30 minutes at room temperature.
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Centrifuge the mixture and collect the supernatant.
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Repeat the extraction process on the plant residue twice more.
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Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
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Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water.
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Load the aqueous extract onto the conditioned SPE cartridge.
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Wash the cartridge with 20 mL of water to remove polar impurities.
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Elute the cardiac glycosides with 15 mL of methanol.
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Evaporate the methanol to dryness to obtain the crude cardiac glycoside extract.
HPLC Analysis of Digoxin and its Metabolites
This protocol provides a method for the analytical separation and quantification of digoxin and its metabolites, including Digoxigenin bisdigitoxoside.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 20 µL.
Procedure:
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Prepare standard solutions of digoxin, Digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, and digoxigenin in the mobile phase.
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Dissolve the crude cardiac glycoside extract in the mobile phase.
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Filter the sample and standard solutions through a 0.45 µm syringe filter.
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Inject the samples and standards onto the HPLC system.
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Identify the peaks by comparing the retention times with the standards.
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Quantify the compounds by creating a calibration curve from the standard solutions.
Quantitative Data
The concentration of digoxin and its metabolites can vary significantly depending on the plant source, growing conditions, and processing methods. The following table summarizes representative quantitative data.
| Compound | Plant Source | Concentration (µ g/100 mg dry weight) | Reference |
| Lanatoside C | Digitalis lanata (healthy) | 153.2 | [13] |
| Lanatoside C | Digitalis lanata (infected) | 76.1 | [13] |
| Digoxin | Digitalis lanata | 7.45 | [13] |
| α-acetyldigoxin | Digitalis lanata | 23.8 | [13] |
Table 1: Representative concentrations of major cardiac glycosides in Digitalis lanata.
The yield of Digoxigenin bisdigitoxoside from the hydrolysis of digoxin is dependent on the reaction conditions. Under controlled acid hydrolysis (pH 1-2) for 30 minutes, over 70% of digoxin can be hydrolyzed to its metabolites[8].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of Digoxigenin bisdigitoxoside from Digitalis leaves.
Caption: Workflow for the extraction, purification, and analysis of Digoxigenin bisdigitoxoside.
Conclusion
The origin of Digoxigenin bisdigitoxoside is multifaceted, stemming from both natural biosynthesis in Digitalis plants and as a significant metabolite of digoxin through enzymatic or chemical hydrolysis. For researchers and professionals in drug development, a thorough understanding of these origins is essential for the reliable sourcing, isolation, and application of this important compound. The protocols and data presented in this guide provide a solid foundation for further research and development involving Digoxigenin bisdigitoxoside.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea | PLOS One [journals.plos.org]
- 4. Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin degradation in acidic dissolution medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of digoxin by acid | Semantic Scholar [semanticscholar.org]
- 11. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
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